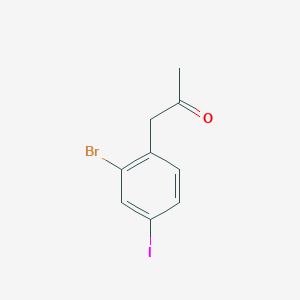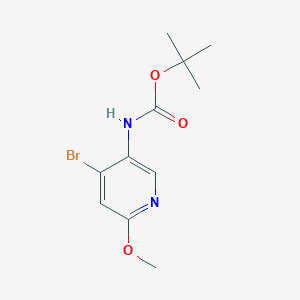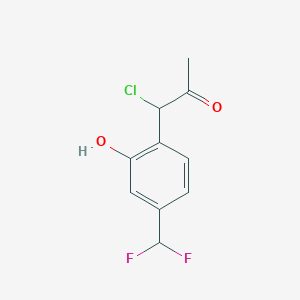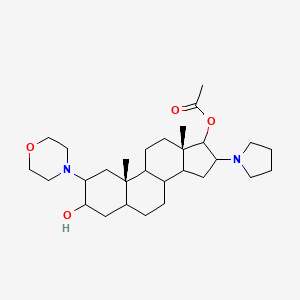
1-Bromo-1-(3-bromo-4-ethylphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-(3-bromo-4-ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H12Br2O It is a brominated ketone, characterized by the presence of two bromine atoms and an ethyl group attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-Bromo-1-(3-bromo-4-ethylphenyl)propan-2-one typically involves the bromination of 1-(3-bromo-4-ethylphenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a catalyst to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-Bromo-1-(3-bromo-4-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Applications De Recherche Scientifique
1-Bromo-1-(3-bromo-4-ethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Bromo-1-(3-bromo-4-ethylphenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atoms and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Bromo-1-(3-bromo-4-ethylphenyl)propan-2-one can be compared with other brominated ketones, such as:
3-Bromo-1-(4-bromophenyl)propan-1-one: Similar structure but with different substitution patterns on the phenyl ring.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Contains a methoxy group instead of an ethyl group, leading to different chemical properties and reactivity.
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one: Features methyl groups instead of bromine atoms, affecting its reactivity and applications.
Propriétés
Formule moléculaire |
C11H12Br2O |
|---|---|
Poids moléculaire |
320.02 g/mol |
Nom IUPAC |
1-bromo-1-(3-bromo-4-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H12Br2O/c1-3-8-4-5-9(6-10(8)12)11(13)7(2)14/h4-6,11H,3H2,1-2H3 |
Clé InChI |
RQJSWZARBUVIFV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)C(C(=O)C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl (2-azaspiro[4.4]nonan-4-YL)carbamate](/img/structure/B14046753.png)



![Imidazo[1,2-a]pyridine,2-(chloromethyl)-8-(trifluoromethyl)-](/img/structure/B14046766.png)



![(Z)-7-bromo-3,5-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine](/img/structure/B14046785.png)
![(4Z)-N4-[(4-chlorophenyl)methylidene]-N1-({1,4-dioxaspiro[4.5]decan-8-yl}methyl)-N1-methylbenzene-1,4-diamine](/img/structure/B14046791.png)

